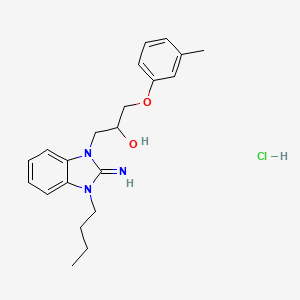
benzyl pentafluorobenzoate
Vue d'ensemble
Description
Benzyl pentafluorobenzoate is a chemical compound that belongs to the family of fluoroaromatic compounds. It is widely used in scientific research due to its unique properties and application in various fields.
Mécanisme D'action
The mechanism of action of benzyl pentafluorobenzoate involves its interaction with proteins and enzymes. It binds to the active site of enzymes and modifies their activity, which can be detected by measuring the fluorescence intensity. It also binds to specific amino acid residues in proteins and induces conformational changes, which can be studied by fluorescence resonance energy transfer (FRET) and circular dichroism (CD) spectroscopy.
Biochemical and Physiological Effects:
Benzyl pentafluorobenzoate has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to induce conformational changes in proteins such as bovine serum albumin and lysozyme. However, there is limited information available on its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl pentafluorobenzoate has several advantages for lab experiments. It is highly stable and has a long shelf life, making it easy to handle and store. It is also highly soluble in organic solvents, allowing for easy preparation of solutions. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for the use of benzyl pentafluorobenzoate in scientific research. One direction is the development of new fluorescent probes based on benzyl pentafluorobenzoate for studying protein-ligand interactions and enzyme kinetics. Another direction is the synthesis of new fluoroaromatic compounds using benzyl pentafluorobenzoate as a precursor. Additionally, the physiological effects of benzyl pentafluorobenzoate need to be further explored to understand its potential as a therapeutic agent.
Conclusion:
In conclusion, benzyl pentafluorobenzoate is a valuable chemical compound for scientific research due to its unique properties and applications. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively, and it has been shown to have numerous advantages for lab experiments. Further research is needed to explore its potential in new applications and to understand its physiological effects.
Applications De Recherche Scientifique
Benzyl pentafluorobenzoate has numerous applications in scientific research. It is used as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and protein conformational changes. It is also used as a labeling reagent for mass spectrometry and NMR spectroscopy. Additionally, it is used as a precursor for the synthesis of other fluoroaromatic compounds.
Propriétés
IUPAC Name |
benzyl 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-9-8(10(16)12(18)13(19)11(9)17)14(20)21-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUFAZAMBXLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4108671.png)
![2,2-dimethyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4108673.png)
![ethyl 4-[({[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4108680.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)butanamide](/img/structure/B4108699.png)
![2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4108704.png)



![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
![1-[2-(diethylamino)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine](/img/structure/B4108744.png)
![methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4108753.png)
![2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4108758.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine](/img/structure/B4108771.png)
![3-isopropoxy-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4108772.png)